3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of 363.84 g/mol. It is classified under various chemical categories, including heterocyclic compounds and esters, and is recognized for its potential applications in pharmaceutical research and development. The compound is primarily utilized in scientific studies, particularly in the fields of medicinal chemistry and drug development, due to its structural characteristics that may confer biological activity.
The substance can be sourced from chemical suppliers such as AK Scientific, which provides detailed safety data sheets and product specifications. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 3-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate. It is important to note that this compound falls under specific hazard classifications, including skin irritation (Category 2) and eye irritation (Category 2A), indicating that appropriate safety measures should be taken during handling .
The synthesis of 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are often employed to monitor reaction progress and product purity.
The molecular structure of 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester features a piperidine ring connected to a quinoxaline derivative through an ether linkage. The presence of a chloro substituent on the quinoxaline ring adds to its reactivity profile.
The compound can participate in various chemical reactions typical for esters and heterocycles:
These reactions are often conducted under controlled laboratory conditions to ensure safety and efficacy, using appropriate reagents and catalysts as necessary.
The mechanism of action for 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant in pharmacological pathways. The quinoxaline moiety is known for its biological activity, including antimicrobial and anticancer properties, suggesting potential therapeutic applications.
Relevant data indicate that exposure routes include inhalation, skin contact, and ingestion, necessitating careful handling procedures .
The primary applications of 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester lie within scientific research:
The convergent synthesis of this hybrid heterocyclic compound involves sequential construction of the quinoxaline and piperidine moieties followed by strategic coupling. A validated three-step approach initiates with the preparation of 3-(chloromethyl)quinoxalin-2(1H)-one through cyclocondensation of o-phenylenediamine with chloroacetic acid under acidic conditions. This quinoxaline precursor is then coupled with N-Boc-piperidin-3-ol via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) to establish the critical ether linkage. Alternative pathways employ reductive amination strategies, where 3-quinoxalinecarboxaldehyde undergoes condensation with N-Boc-3-aminomethylpiperidine followed by sodium borohydride reduction. This method yields the target compound with 62-68% efficiency but requires stringent control of stoichiometry to prevent dialkylation byproducts [1] .
Table 1: Key Synthetic Routes for Molecular Hybridization
Synthetic Strategy | Key Reagents/Conditions | Intermediate | Yield Range |
---|---|---|---|
Mitsunobu Etherification | PPh₃, DEAD, THF, 0°C to RT | 3-(Chloromethyl)quinoxalin-2(1H)-one | 55-65% |
Reductive Amination | NaBH₄, MeOH, 0°C, 2h | 3-Quinoxalinecarboxaldehyde | 60-68% |
Nucleophilic Displacement | K₂CO₃, DMF, 80°C, 12h | 3-(Bromomethyl)quinoxaline | 45-52% |
The introduction of the acid-labile tert-butyloxycarbonyl (Boc) protecting group occurs prior to quinoxaline coupling to prevent N-alkylation side reactions. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) under Schotten-Bowmann conditions, where piperidine is dissolved in dichloromethane/water biphasic solvent systems with vigorous stirring. Triethylamine (2.5 eq.) serves as an efficient proton scavenger, achieving >95% conversion within 3 hours at 0-5°C. Critical regioselectivity challenges emerge during the O-alkylation of 3-hydroxymethylpiperidine, where the competing N-alkylation pathway can dominate without proper optimization. Employing silver(I) oxide (Ag₂O) as a selective activator for the chloromethylquinoxaline electrophile suppresses quaternary ammonium salt formation, enhancing O-alkylation yields to 78% [2] [10].
Cyclization of the 1,2-diamine precursor represents the yield-determining step in quinoxaline construction. Traditional protocols using 3-chloro-2-oxopropanoic acid derivatives suffer from polymerization side reactions. Advanced methodology implements continuous flow reactors with precise temperature control (90±2°C) to achieve near-quantitative conversion of o-nitroaniline intermediates via catalytic transfer hydrogenation (Pd/C, ammonium formate). Microwave-assisted cyclocondensation significantly reduces reaction times from 12 hours to 25 minutes while maintaining 90-93% yield. Critical parameters include stoichiometric control of glyoxal derivatives (1.05 eq.) and employment of acetic acid/ethanol (1:3) solvent mixtures to prevent diimine hydrolysis. Post-functionalization at the C3 position requires careful halogen dance suppression through copper(I) catalysis, with CuCl (5 mol%) effectively directing chlorination regiochemistry [5] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3